N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide
Description
N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a benzyltriazole moiety attached to an azetidine ring, which is further substituted with an ethyl group and a hydroxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-15(22)10-19(11-15)14(21)16-13-9-20(18-17-13)8-12-6-4-3-5-7-12/h3-7,9,22H,2,8,10-11H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOFCULJUGSTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)NC2=CN(N=N2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzyltriazole moiety. This can be achieved through a click reaction between benzyl azide and an alkyne, catalyzed by copper(I) salts. The resulting benzyltriazole is then reacted with an azetidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the azetidine ring could produce a saturated azetidine compound.
Scientific Research Applications
N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the azetidine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1,2,3-triazole: Shares the benzyltriazole moiety but lacks the azetidine ring.
3-ethyl-3-hydroxyazetidine: Contains the azetidine ring with similar substitutions but without the benzyltriazole moiety.
Uniqueness
N-(1-benzyltriazol-4-yl)-3-ethyl-3-hydroxyazetidine-1-carboxamide is unique due to the combination of the benzyltriazole and azetidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
